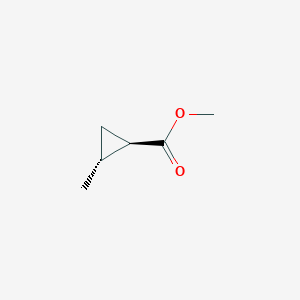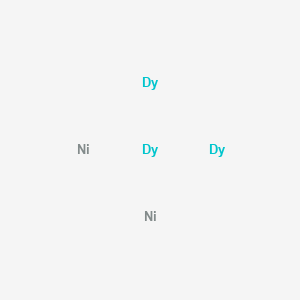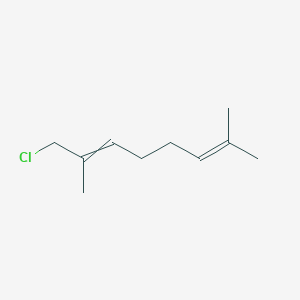
1-Chloro-2,7-dimethylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C10H17Cl It is a chlorinated derivative of a diene, characterized by the presence of a chlorine atom and two methyl groups attached to an octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,7-dimethylocta-2,6-diene can be synthesized through several methods. One common approach involves the chlorination of 2,7-dimethylocta-2,6-diene using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 2,7-dimethylocta-2,6-diene derivatives with different functional groups.
Oxidation: Formation of 2,7-dimethylocta-2,6-diene-1-ol or 2,7-dimethylocta-2,6-dienone.
Reduction: Formation of 2,7-dimethyloctane or 2,7-dimethyloctene.
Applications De Recherche Scientifique
1-Chloro-2,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diene structure allows for potential interactions with enzymes and other biological molecules, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A diol derivative with hydroxyl groups instead of chlorine.
1-Bromo-3,7-dimethylocta-2,6-diene: A brominated analog with similar reactivity.
Uniqueness
1-Chloro-2,7-dimethylocta-2,6-diene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where chlorinated compounds are preferred .
Propriétés
Numéro CAS |
52290-13-8 |
|---|---|
Formule moléculaire |
C10H17Cl |
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
1-chloro-2,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-9(2)6-4-5-7-10(3)8-11/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
RIHQCRIZVARYPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC=C(C)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


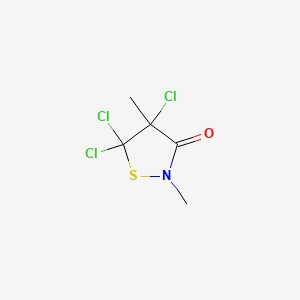
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
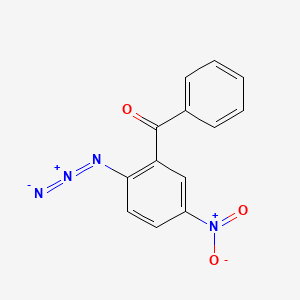
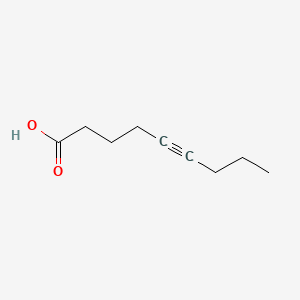


![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
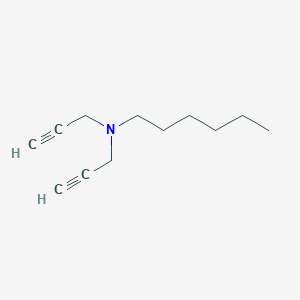
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
